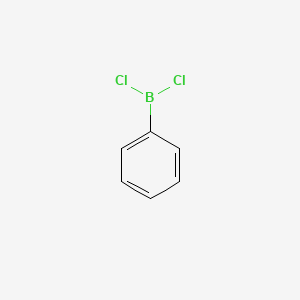

Dichlorophenylborane

Descripción general

Descripción

Dichlorophenylborane, also known as phenylboron dichloride, is an organoboron compound with the chemical formula C6H5BCl2. It is a colorless liquid that is primarily used as a reagent in organic synthesis. The compound is known for its reactivity and versatility in various chemical reactions, making it a valuable tool in both academic and industrial settings.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dichlorophenylborane can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with boron trichloride. The reaction is typically carried out in an inert atmosphere to prevent the formation of unwanted by-products. The general reaction is as follows:

C6H5MgBr+BCl3→C6H5BCl2+MgBrCl

Industrial Production Methods: In an industrial setting, this compound can be produced by reacting phenylboronic acid with thionyl chloride. This method is advantageous due to its scalability and relatively mild reaction conditions. The reaction proceeds as follows:

C6H5B(OH)2+SOCl2→C6H5BCl2+SO2+H2O

Análisis De Reacciones Químicas

Reactions with Silicon Surfaces

Dichlorophenylborane reacts with hydrogen-terminated silicon (H–Si(100)) surfaces under solvothermal conditions, forming direct B–Si bonds while retaining the phenyl group. This reaction enables controlled functionalization of silicon for electronic applications .

Key Findings :

- XPS Analysis : Confirmed chemisorption via Cl 2p (199.5–200.5 eV) and B 1s (191.8 eV) peaks .

- Coverage Dependence : Increasing PhBCl₂ concentration from 2.6 M to 4.4 M elevated Cl/Si and B/Si ratios:

| PhBCl₂ Concentration (M) | Cl/Si Ratio | B/Si Ratio |

|---|---|---|

| 2.6 | 0.017:1 | 0.010:1 |

| 4.4 | 0.031:1 | 0.014:1 |

This reaction contrasts with BCl₃, which forms B–Si bonds but lacks the phenyl group’s steric and electronic effects .

Formation of Organometallic Complexes

This compound participates in ligand synthesis and transmetalation reactions:

- Phosphinoborate Complexes : Reacts with [Li-(tmen)][CH₂PPh₂] to form tris(diphenylphosphinomethyl)phenylborate , a tridentate ligand. Subsequent reaction with SnCl₂ yields tin(II) complexes .

- Diazaborolines : Reacts with N,N'-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene to form 4-chloro-1,3,2-diazaboroline , which undergoes transmetalation with TiCl₄ to produce stable titanium complexes .

Reactions with Amines and Adduct Formation

Adducts with aromatic amines exhibit unique elimination pathways:

- HCl Elimination : Adducts with aniline derivatives release 1–2 moles of HCl, forming complex boron-amine products. For example, the dimethylaniline adduct undergoes aryl ring substitution without HCl evolution .

- Comparative Reactivity : Unlike BCl₃ adducts, PhBCl₂ adducts show lower HCl elimination due to phenyl stabilization of the boron center .

Role in Polymerization Reactions

This compound is a precursor in synthesizing phenylvinyloxyboranes , which polymerize via radical or cationic mechanisms:

- Radical Polymerization : Produces soluble polymers with six-membered cyclic structures (e.g., poly(DVOB)) .

- Cationic Polymerization : Yields crosslinked polymers due to electrophilic boron centers .

Comparative Reactivity with Related Boron Compounds

The phenyl group in PhBCl₂ modulates reactivity compared to simpler boron halides:

| Compound | Formula | Reactivity with Silicon | Stability | Key Applications |

|---|---|---|---|---|

| Boron Trichloride | BCl₃ | High reactivity | Low | Semiconductor doping |

| This compound | C₆H₅BCl₂ | Moderate, guided by phenyl | Moderate | Surface functionalization |

| Triphenylborane | (C₆H₅)₃B | Low (steric hindrance) | High | Lewis acid catalysis |

Synthetic Pathways

- Primary Synthesis : This method leverages phenyllithium’s nucleophilicity to displace chloride from BCl₃ .

This compound’s diverse reactivity stems from its balanced Lewis acidity and steric profile, enabling applications in materials science, catalysis, and organometallic synthesis. Future research may explore its use in nanoscale patterning and bioactive molecule design .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Dichlorophenylborane has demonstrated utility across several scientific domains:

- Next-Generation Electronic Materials: this compound can be attached to Si(100) via a direct B–Si bond . The creation of direct B-Si bonds allows for the potential use of Si in next-generation electronic materials .

- Dopant Functionalization of Silicon: this compound can be used as a doping molecule for forming direct B–Si bonds on technologically relevant Si(100) . Its reaction with H–Si(100) results in a direct B–Si bond, with the phenyl ring attached to the boron atom .

- Catalysis: this compound can be used as a catalyst for various reactions :

- Antiproliferative macrolide and cell migration inhibitor lactimidomycin

- Enantioselective synthesis of polyketide segments using vinylogous Mukaiyama aldol reactions

- Enantioselective Diels-Alder cycloadditions after its reaction with allo-threonine derivatives

- Stereoselective alkylative ring opening of cyclic anhydrides

- Cross-metathesis reaction of amino derivatives with olefins

- Asymmetric acetate aldol reactions

- The reaction of aryl aldehydes with styrene and (E)-β-methylstyrene

Detailed Research Findings

Reaction with H–Si(100)

This compound (PhBCl2) reacts with hydrogen-terminated silicon surfaces (H–Si(100)) to form direct boron-silicon (B–Si) bonds . This reaction has been confirmed through X-ray photoelectron spectroscopy (XPS), which showed the presence of both chlorine (Cl 2p) and boron (B 1s) peaks, indicating successful attachment of the precursor to the silicon surface . Density functional theory (DFT) calculations support these findings, demonstrating that the most energetically favorable configuration involves a direct B–Si bond, with the phenyl ring remaining attached to the boron atom .

Impact of Concentration on Coverage

Increasing the concentration of PhBCl2 can improve boron coverage on the silicon surface . For instance, increasing the concentration of PhBCl2 from 2.6 to 4.4 M resulted in an increase in the B/Si ratio from 0.010:1 to 0.014:1 . The ratio of Cl/B was approximately 2:1, which aligns with computational results of likely chemisorption configurations .

Case Studies

While the provided search results do not contain explicit case studies, the applications of this compound can be inferred from its role in various chemical reactions and material science applications:

- Synthesis of Lactimidomycin: this compound is used as a catalyst in the synthesis of lactimidomycin, an antiproliferative macrolide and cell migration inhibitor .

- Enantioselective Synthesis of Polyketide Segments: this compound is employed in the enantioselective synthesis of polyketide segments using vinylogous Mukaiyama aldol reactions .

- Diels-Alder Cycloadditions: this compound, after reacting with allo-threonine derivatives, is used in enantioselective Diels-Alder cycloadditions .

Mecanismo De Acción

The mechanism of action of dichlorophenylborane involves its ability to act as a Lewis acid, accepting electron pairs from nucleophiles. This property allows it to facilitate various chemical reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparación Con Compuestos Similares

Phenylboronic Acid (C6H5B(OH)2): Unlike dichlorophenylborane, phenylboronic acid is commonly used in Suzuki coupling reactions.

Boron Trichloride (BCl3): Boron trichloride is a simpler boron compound that is often used as a starting material for synthesizing other boron-containing compounds.

Phenylborane (C6H5BH2): Phenylborane is a reduced form of this compound and is used in hydroboration reactions.

Uniqueness: this compound is unique due to its dual chlorine substituents, which enhance its reactivity and make it a versatile reagent in organic synthesis. Its ability to act as a catalyst in various enantioselective and stereoselective reactions sets it apart from other boron-containing compounds.

Actividad Biológica

Dichlorophenylborane (DCPB) is an organoboron compound with significant implications in various fields, including medicinal chemistry and materials science. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

This compound is synthesized through the reaction of tetraphenyltin with boron trichloride, yielding a high-purity compound that can be characterized by techniques such as NMR spectroscopy. The synthesis process typically involves distillation to achieve the desired purity, with a boiling point range of 85-87°C at reduced pressure .

Antiviral and Antimicrobial Properties

Recent studies have highlighted the potential antiviral properties of this compound. One research investigation demonstrated its effectiveness in inhibiting viral replication through modulation of host immune responses. The compound was shown to induce the production of interferon (IFN)-β in certain cell lines, which is crucial for antiviral defense mechanisms .

In addition, this compound exhibits antimicrobial activity, particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death. This property has been explored for developing new antibacterial agents .

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound have been evaluated in various human cell lines. It was found to exhibit dose-dependent cytotoxicity, with higher concentrations leading to significant cell death. However, at lower concentrations, it demonstrated a protective effect against oxidative stress-induced damage .

The safety profile is critical for its application in therapeutic settings. Studies indicate that while DCPB can be cytotoxic, its effects are mitigated when used in conjunction with other compounds that enhance cellular resilience .

Case Studies

- Antiviral Activity Against SARS-CoV-2 : A study investigated the use of this compound derivatives as potential inhibitors of SARS-CoV-2 proteases. Results indicated that certain modifications to the DCPB structure enhanced its inhibitory potency against viral proteases, suggesting a promising avenue for drug development against COVID-19 .

- Antimicrobial Efficacy : In a clinical setting, this compound was tested against various bacterial strains isolated from infected patients. The compound showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a novel therapeutic agent in treating resistant infections .

Research Findings Summary Table

Propiedades

IUPAC Name |

dichloro(phenyl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BCl2/c8-7(9)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQDQONETMHUMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50236271 | |

| Record name | Borane, dichlorophenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-51-8 | |

| Record name | Dichlorophenylborane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorophenylborane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Borane, dichlorophenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorophenylborane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dichlorophenylborane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLG75RQ9B6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.